molecular formula C27H22N2O6 B2722860 N-(3-methoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide CAS No. 866340-06-9

N-(3-methoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide

Cat. No.: B2722860
CAS No.: 866340-06-9
M. Wt: 470.481
InChI Key: OEVFZGPGGJBXCS-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic core comprising a [1,3]dioxolo[4,5-g]quinolin scaffold substituted with a 4-methylbenzoyl group at position 7 and an 8-oxo moiety. The acetamide side chain is linked to a 3-methoxyphenyl group, contributing to its structural uniqueness. The molecular formula, estimated from closely related analogs (e.g., ), is likely C₂₉H₂₄N₂O₇, with a molecular weight near 514 g/mol.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O6/c1-16-6-8-17(9-7-16)26(31)21-13-29(14-25(30)28-18-4-3-5-19(10-18)33-2)22-12-24-23(34-15-35-24)11-20(22)27(21)32/h3-13H,14-15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVFZGPGGJBXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, introduction of the dioxolo group, and subsequent acylation and amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-methoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide exhibit significant anticancer properties. Studies have shown that derivatives of quinoline can induce apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action: The compound may inhibit specific signaling pathways involved in cell proliferation and survival.
  • Case Studies: In vitro studies demonstrated that similar compounds reduced viability in breast cancer cells by promoting apoptosis through the activation of caspases .

Antimicrobial Properties

Quinoline derivatives are recognized for their antimicrobial properties. This compound has shown potential against a range of bacterial strains:

  • Efficacy Testing: Laboratory tests have indicated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
  • Case Studies: A study highlighted the effectiveness of quinoline derivatives against Pseudomonas aeruginosa, suggesting a potential role in treating infections caused by resistant strains .

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives are also noteworthy:

  • Mechanism of Action: These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
  • Research Findings: Experimental models have shown that the compound can reduce inflammation markers in animal models of arthritis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:

Structural FeatureEffect on ActivityReferences
Methoxy GroupEnhances solubility
Acetamide GroupIncreases bioavailability
Quinoline CoreAnticancer activity

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Benzoyl Group

The benzoyl group at position 7 of the quinolin core is a critical site for structural modulation. Key analogs include:

Compound Substituent (R) Molecular Formula Average Mass (g/mol) Key Properties/Notes
Target Compound 4-methyl Likely C₂₉H₂₄N₂O₇ ~514 Enhanced lipophilicity; moderate steric bulk
Ethoxy Analog () 4-ethoxy C₂₉H₂₆N₂O₇ 514.534 Increased solubility due to ethoxy’s polarity
Chloro Analog () 4-chloro C₂₇H₂₀ClN₂O₇ ~522 (estimated) Electronegative Cl may improve target binding
  • The chloro substituent () may strengthen electrostatic interactions with biological targets but reduce metabolic stability.

Acetamide Side Chain Modifications

The acetamide’s aryl group influences solubility and intermolecular interactions:

Compound Aryl Group Key Structural Features
Target Compound 3-methoxyphenyl Methoxy enhances H-bonding; moderate solubility
Benzodioxol-5-yl Analog () 1,3-benzodioxol-5-yl Dioxolane ring increases rigidity and metabolic resistance
3,5-Dimethylphenyl Analog () 3,5-dimethylphenyl Methyl groups reduce polarity, increasing membrane permeability
  • Impact : The 3-methoxyphenyl group in the target compound offers a balance between polarity and hydrophobicity, while the benzodioxol-5-yl analog () may exhibit improved stability due to its fused dioxolane ring.

Core Heterocycle Variations

The quinolin core’s substitution pattern and fused rings significantly affect electronic properties:

Compound Core Structure Key Features
Target Compound [1,3]dioxolo[4,5-g]quinolin Dioxolane ring enhances planarity and π-stacking
Quinoxaline Derivatives () Quinoxalin-2-ylsulfanyl Sulfur atom introduces polarizability and redox activity
Quinolin-4-ol Derivatives () Quinolin-4-ol Hydroxyl group enables metal chelation and H-bonding

Key Differentiators and Implications

The target compound’s unique combination of a [1,3]dioxolo[4,5-g]quinolin core, 4-methylbenzoyl group, and 3-methoxyphenyl acetamide distinguishes it from analogs. Compared to the ethoxy analog (), it may exhibit reduced solubility but better metabolic stability. Against the chloro-substituted derivative (), it likely has weaker target affinity but fewer toxicity risks. Further studies on pharmacokinetics and bioactivity are needed to validate these hypotheses.

Biological Activity

N-(3-methoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological effects, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step organic reactions. The compound's molecular formula is C27H22N2O6C_{27}H_{22}N_{2}O_{6} . Spectroscopic methods such as IR, NMR (both 1H^{1}H and 13C^{13}C), and high-resolution mass spectrometry (HR-MS) have been utilized to confirm its structure. The compound exhibits a complex arrangement of functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds often exhibit significant antimicrobial properties. Studies on related compounds show that they can inhibit the growth of various bacterial strains. For instance, a study reported that certain quinoline derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been suggested through in vitro assays. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response . This suggests that the compound could be explored further for therapeutic applications in inflammatory diseases.

Anticancer Properties

The anticancer activity of this compound has been highlighted in several studies. For example, derivatives with similar quinoline structures have been found to induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and inhibition of tumor growth . In particular, compounds targeting melanoma cells have shown promising results in selectively inducing cytotoxicity while sparing normal cells .

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of quinoline derivatives including this compound against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Inhibition of Inflammatory Markers : In vitro assays demonstrated that treatment with the compound led to a decrease in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages.
  • Cytotoxicity in Cancer Cells : A recent study reported that this compound exhibited selective cytotoxicity against melanoma cell lines with an IC50 value significantly lower than that observed in non-cancerous cell lines .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing this compound, and how can purity be ensured?

  • Synthesis Steps :

  • Intermediate Preparation : Use microwave-assisted synthesis to accelerate cyclocondensation reactions, as demonstrated for structurally related acetamide derivatives .
  • Coupling Reactions : React hydrazide intermediates (e.g., N-substituted benzylidene derivatives) with chloroacetylated precursors in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) to form the acetamide backbone .
  • Purification : Employ column chromatography (e.g., silica gel, 40% MeOH/CH₂Cl₂) and recrystallization (ethanol-DMF mixtures) to isolate pure products, with yields typically ranging from 71% to 95% depending on reaction optimization .
    • Purity Validation : Confirm via thin-layer chromatography (TLC) and elemental analysis (±0.5% theoretical values) .

Q. How is the structural integrity of the compound confirmed experimentally?

  • Spectroscopic Methods :

  • NMR : Analyze ¹H and ¹³C NMR spectra for characteristic peaks, such as methoxy protons (~δ 3.8–4.0 ppm) and carbonyl carbons (~δ 165–175 ppm) .
  • Mass Spectrometry : Use high-resolution MS (e.g., Waters MicroMass ZQ 2000) to verify molecular ion peaks (e.g., [M+H]⁺) .
    • Crystallography : For unambiguous confirmation, perform single-crystal X-ray diffraction, as applied to analogous quinoline derivatives .

Q. What safety protocols are critical when handling this compound?

  • Exposure Mitigation : Use fume hoods, gloves, and eye protection. In case of inhalation, move to fresh air; for skin contact, wash with soap and water .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines for hazardous organic waste .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound under varying conditions?

  • Microwave vs. Conventional Heating : Microwave-assisted synthesis reduces reaction time (e.g., from hours to minutes) and improves yields by 10–15% compared to room-temperature stirring .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol-water mixtures facilitate precipitation of pure products .
  • Catalyst Screening : Explore palladium-catalyzed reductive cyclization for complex heterocyclic segments, though this may require CO surrogates like formic acid derivatives .

Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved for structurally complex derivatives?

  • Advanced NMR Techniques :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the quinoline and dioxolo moieties by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Variable Temperature NMR : Suppress dynamic effects (e.g., rotational barriers in acetamide groups) by acquiring spectra at elevated temperatures .
    • Computational Validation : Compare experimental data with density functional theory (DFT)-predicted chemical shifts using software like Gaussian .

Q. What experimental design considerations are critical for evaluating biological activity (e.g., anticonvulsant or anticancer properties)?

  • In Vitro Assays :

  • Target Binding : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for receptors (e.g., GABAₐ for anticonvulsant studies) .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM, with IC₅₀ calculations .
    • In Vivo Models :
  • Rodent Studies : For hypoglycemic or anticonvulsant activity, administer doses (10–50 mg/kg, IP) to Wistar albino mice and monitor glucose levels or seizure thresholds .
  • Toxicity Profiling : Conduct acute toxicity tests (OECD Guideline 423) to determine LD₅₀ values and organ-specific effects .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies?

  • Dose-Response Replication : Validate results using standardized protocols (e.g., fixed exposure times, serum-free conditions) to minimize variability .
  • Metabolic Stability : Assess compound stability in liver microsomes, as rapid degradation (e.g., cytochrome P450 metabolism) may explain discrepancies between in vitro and in vivo efficacy .

Q. What strategies resolve conflicting spectral interpretations for stereoisomers?

  • Chiral Chromatography : Separate enantiomers using Chiralpak columns and compare retention times with synthetic standards .
  • Vibrational Circular Dichroism (VCD) : Differentiate diastereomers by analyzing Cotton effects in the infrared region .

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